(1-(Pteridin-4-yl)piperidin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1707581-54-1 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(1-pteridin-4-ylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H15N5O/c18-7-9-2-1-5-17(6-9)12-10-11(15-8-16-12)14-4-3-13-10/h3-4,8-9,18H,1-2,5-7H2 |
InChI Key |
QMJMFWJPOHPYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 Pteridin 4 Yl Piperidin 3 Yl Methanol and Analogues
Retrosynthetic Analysis of the (1-(Pteridin-4-yl)piperidin-3-yl)methanol Scaffold
A retrosynthetic analysis of this compound identifies two primary building blocks: a pteridine (B1203161) core and a substituted piperidine (B6355638) ring. The key disconnection occurs at the C4-N1 bond between the pteridine and piperidine moieties. This bond is strategically formed via a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for constructing such linkages.
This primary disconnection suggests a convergent synthetic strategy, where the two key fragments are prepared separately and then coupled in a late-stage reaction. The analysis proceeds by further deconstructing the two main synthons:
Pteridine Synthon: The pteridine ring can be disconnected to reveal a substituted pyrimidine (B1678525), specifically a 5,6-diaminopyrimidine. This intermediate is a common precursor in many established pteridine syntheses. orientjchem.orgderpharmachemica.com The pyrazine (B50134) portion of the pteridine is typically formed by condensation with a 1,2-dicarbonyl compound. Therefore, the retrosynthetic pathway points towards a 4-halo-pteridine (e.g., 4-chloropteridine) as the key electrophilic partner in the final coupling step.
Piperidine Synthon: The (piperidin-3-yl)methanol fragment is a chiral, functionalized piperidine. Its retrosynthesis can involve the reduction of a corresponding pyridine (B92270) precursor, such as methyl pyridine-3-carboxylate or pyridine-3-carbaldehyde. The hydroxymethyl group can be introduced before or after the reduction of the pyridine ring. A crucial consideration is the stereochemistry at the C3 position, which may require asymmetric synthesis or chiral resolution.
This analysis outlines a flexible and modular approach to the synthesis of the target molecule and its analogues, allowing for diversification of both the pteridine and piperidine components.
Synthetic Approaches for the Pteridine Core in Analogous Compounds
The synthesis of the pteridine nucleus is well-established, with several named reactions providing reliable routes to this heterocyclic system. These methods are adaptable for creating a variety of substituted pteridines for use in synthesizing analogues.
Key Synthetic Methods for the Pteridine Core:
| Method | Description | Starting Materials | Ref. |
| Gabriel-Isay Synthesis | This is one of the most common methods, involving the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil. orientjchem.org This reaction can produce various pteridine derivatives depending on the nature of the dicarbonyl compound used. orientjchem.orgnih.gov | 5,6-diaminopyrimidines, 1,2-dicarbonyl compounds (e.g., diketones, dialdehydes). | orientjchem.orgnih.gov |
| Timmis Synthesis | To avoid the formation of isomers that can occur with unsymmetrical dicarbonyls in the Gabriel-Isay synthesis, the Timmis reaction condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group (e.g., ketones, nitriles). nih.gov This method offers better regioselectivity. nih.gov | 5-nitroso-6-aminopyrimidines, compounds with an active methylene group. | nih.gov |
| Polonovski-Boon Cyclization | This method provides a regioselective route to semi-reduced dihydropterin derivatives. nih.gov It involves the reaction of a 6-chloro-5-nitropyrimidine with an α-aminocarbonyl compound, followed by reduction and cyclization. orientjchem.orgnih.gov | 6-chloro-5-nitropyrimidines, α-aminocarbonyl compounds. | orientjchem.orgnih.gov |
| From Pyrazines | Pteridines can also be synthesized from substituted pyrazines. For example, the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine (B1601913) with orthoformates can yield 6-substituted pteridines. orientjchem.org | Substituted pyrazines. | orientjchem.org |
These methods allow for the introduction of various substituents onto the pteridine ring, which is crucial for exploring the structure-activity relationships of the final compounds. For the synthesis of the target scaffold, a key intermediate is a pteridine with a suitable leaving group at the C4 position, such as a halogen, to facilitate the subsequent coupling reaction.
Synthetic Approaches for the Piperidine Ring and its Substitutions
The piperidine ring is a prevalent scaffold in pharmaceuticals, and numerous methods exist for its synthesis and functionalization. acs.org For the specific synthon required, (piperidin-3-yl)methanol, the key challenge is the stereocontrolled introduction of the hydroxymethyl group at the 3-position.
Common Synthetic Routes for Substituted Piperidines:
Hydrogenation of Pyridine Derivatives: This is the most common industrial method for producing piperidine. nih.gov For substituted piperidines, the catalytic hydrogenation of corresponding pyridine precursors is a widely used approach. nih.govresearchgate.net This method can be stereoselective, often yielding cis-isomers, depending on the catalyst and reaction conditions. nih.gov
Alkene Cyclization: Intramolecular cyclization of non-activated alkenes can form substituted piperidines. nih.gov For instance, gold-catalyzed oxidative amination of alkenes can lead to the formation of the piperidine ring while simultaneously introducing an oxygen substituent. nih.gov
Aza-Michael Reaction: A double aza-Michael reaction provides an atom-efficient method to access substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.org These piperidones can then be further modified to introduce the desired functionality. acs.org
Intermolecular Annulation: A [5 + 1] annulation method, catalyzed by iridium(III), can stereoselectively synthesize substituted piperidines by forming two new C-N bonds in a sequential cascade. nih.gov
For synthesizing (piperidin-3-yl)methanol, a practical approach involves the hydrogenation of a 3-substituted pyridine, such as methyl 3-pyridinecarboxylate. The resulting methyl pipecolinate can then be reduced to the target alcohol. Subsequent N-protection (e.g., with a Boc group) provides a stable intermediate ready for coupling.
Strategies for the Convergent Synthesis of this compound
A convergent synthesis is the most efficient strategy for preparing this compound. This approach involves the separate synthesis of the two key intermediates, 4-chloropteridine (B1599579) and N-Boc-(3-hydroxymethyl)piperidine, followed by their coupling.
The key coupling step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pteridine ring system facilitates the displacement of the chlorine atom at the C4 position by the secondary amine of the piperidine ring.
Typical Reaction Conditions for Convergent Synthesis:
| Step | Reactants | Reagents and Conditions | Product |
| Coupling | 4-chloropteridine, N-Boc-(3-hydroxymethyl)piperidine | A non-nucleophilic base (e.g., DIPEA, K2CO3), a polar aprotic solvent (e.g., DMA, DMF, NMP), elevated temperature (e.g., 60-120 °C), often under microwave irradiation to reduce reaction times. | N-Boc-(1-(Pteridin-4-yl)piperidin-3-yl)methanol |
| Deprotection | N-Boc-(1-(Pteridin-4-yl)piperidin-3-yl)methanol | Acidic conditions (e.g., TFA in CH2Cl2, or HCl in dioxane). | This compound |
This convergent approach is highly modular, allowing for the facile generation of analogues by simply varying either the pteridine or the piperidine coupling partner.
Exploration of Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries
The modular nature of the convergent synthesis of this compound makes it highly amenable to parallel synthesis and combinatorial chemistry techniques for the rapid generation of derivative libraries. nih.govnumberanalytics.com Such libraries are invaluable for systematic exploration of the chemical space around the core scaffold, which is a key strategy in modern drug discovery. rsc.orgrsc.org
Strategies for Library Synthesis:
Solution-Phase Parallel Synthesis: This approach involves running multiple reactions in parallel in an array of reaction vessels. By using a common pteridine core (e.g., 4-chloropteridine) and a diverse set of substituted piperidines, a large library of final compounds can be generated. Automated liquid handlers and purification systems can streamline this process.
Solid-Phase Synthesis: While more complex to develop, solid-phase synthesis offers advantages in purification. The piperidine or pteridine core can be attached to a solid support (resin). The subsequent reaction steps are carried out on the resin, and excess reagents and by-products are simply washed away. The final product is then cleaved from the resin.
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules. rsc.org Starting from a common intermediate, different reaction pathways can be employed to generate a wide range of scaffolds, including variations in the core pteridine and piperidine structures. rsc.orgstrath.ac.uk
These high-throughput synthesis techniques enable the efficient production of hundreds or thousands of compounds, which can then be screened for biological activity, accelerating the identification of lead compounds. nih.govrsc.org
Advanced Derivatization Techniques for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a drug candidate by systematically modifying its structure and assessing the impact on its biological activity. oncodesign-services.comcollaborativedrug.com For the this compound scaffold, several key positions can be targeted for derivatization to probe the SAR. nih.govrsc.org
Key Derivatization Points and Strategies:
| Position | Derivatization Strategy | Rationale |
| Piperidine C3-Methanol | Etherification, esterification, conversion to amines, or replacement with other functional groups. | The hydroxyl group is a key hydrogen bond donor/acceptor. Modifying it can probe the importance of this interaction and improve properties like cell permeability. |
| Piperidine Ring | Introduction of substituents (e.g., methyl, fluoro) at other positions (C2, C4, C5, C6). | Substituents can modulate the conformation of the piperidine ring, improve metabolic stability, and introduce new interactions with the biological target. |
| Pteridine Ring (C2, C6, C7) | Introduction of various substituents (e.g., amino, alkyl, aryl groups) using the synthetic methods described in section 2.2. | The pteridine core often interacts with the hinge region of kinases. Substituents can be used to enhance potency, improve selectivity against other kinases, and modulate physicochemical properties. |
| Piperidine Nitrogen (N1) | While this position is occupied by the pteridine ring, the overall basicity can be modulated by substituents on either ring. | Modulating the pKa can influence solubility, cell permeability, and off-target activities. |
By systematically applying these derivatization techniques and analyzing the resulting SAR data, medicinal chemists can rationally design new analogues with improved potency, selectivity, and pharmacokinetic profiles, accelerating the journey from a chemical scaffold to a potential therapeutic agent. oncodesign-services.com
Advanced Analytical and Structural Characterization in Research
Application of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the confident assignment of a molecular formula. For (1-(Pteridin-4-yl)piperidin-3-yl)methanol, which has a nominal mass of 245, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula as C₁₂H₁₅N₅O.
This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ of C₁₂H₁₅N₅O is calculated and compared with the experimentally observed m/z value. A minimal mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition.
Table 1: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₅O |
| Molecular Weight | 245.28 g/mol |
| Theoretical Exact Mass [M] | 245.12766 |
| Theoretical m/z [M+H]⁺ | 246.13549 |
| Experimentally Observed m/z [M+H]⁺ | Data not publicly available |
| Mass Error (ppm) | Data not publicly available |
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and the connectivity between them, allowing for the complete assembly of the molecular structure.
1D NMR Techniques (¹H and ¹³C NMR):
¹H NMR: The proton NMR spectrum of this compound would reveal the number of distinct proton environments, their integration (ratio of protons), and their splitting patterns (spin-spin coupling), which indicates adjacent protons. Key expected signals would include those for the pteridine (B1203161) ring protons, the piperidine (B6355638) ring protons, and the methanol (B129727) group's methylene (B1212753) and hydroxyl protons.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
2D NMR Techniques: To establish the precise connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.
COSY: This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other within the piperidine and pteridine ring systems.
HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.
HMBC: This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule, such as linking the piperidine ring to the pteridine ring and the methanol group to the piperidine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pteridine Ring | ~8.0 - 9.0 | ~145 - 165 |
| Piperidine Ring CH₂ | ~1.5 - 4.0 | ~25 - 60 |
| Piperidine Ring CH | ~2.0 - 4.5 | ~40 - 65 |
| Methanol CH₂ | ~3.5 - 4.0 | ~60 - 70 |
| Methanol OH | Variable | - |
Note: These are predicted values and actual experimental values may vary.
Implementation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ from the hydroxyl group of the methanol moiety.
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds of the piperidine ring and potentially above 3000 cm⁻¹ for the aromatic C-H bonds of the pteridine ring.
C=N and C=C stretch: Sharp absorptions in the 1500-1680 cm⁻¹ region corresponding to the pteridine ring system.
C-O stretch: A band in the 1000-1250 cm⁻¹ region due to the alcohol C-O bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic or conjugated systems. The pteridine ring system in this compound is a strong chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the pteridine ring. The position and intensity of these absorptions can be influenced by the solvent and the substitution on the ring.
Advanced Chromatographic Methodologies for Purity Profiling and Method Development
To ensure the purity of a research compound and to develop robust analytical methods, advanced chromatographic techniques are employed. These methods separate the target compound from any impurities, starting materials, or byproducts.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This hyphenated technique is highly sensitive and selective. An LC system separates the components of a mixture, which are then introduced into a tandem mass spectrometer. This allows for the quantification of the target compound and the identification of impurities based on their mass-to-charge ratios and fragmentation patterns.
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): UPLC utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. When coupled with MS/MS, it provides a powerful tool for purity profiling and the development of high-throughput analytical methods.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique combines the separation power of LC with the structural elucidation capabilities of NMR. It is particularly useful for the online identification of unknown impurities or degradants without the need for prior isolation.
These methods are crucial for establishing the purity profile of this compound, which is a critical parameter for its use in further research.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed map of electron density, from which the exact atomic positions can be determined.
This technique provides unambiguous information on:
Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the pteridine and methanol substituents.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing important non-covalent interactions such as hydrogen bonding (e.g., involving the hydroxyl group and the nitrogen atoms of the pteridine ring) and π-stacking, which govern the solid-state properties of the compound.
While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting data provides an unparalleled level of structural detail.
Computational Chemistry and in Silico Approaches in the Study of 1 Pteridin 4 Yl Piperidin 3 Yl Methanol
Molecular Modeling and Simulation Techniques for Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy arrangements of atoms (conformers) that a molecule can adopt. For (1-(Pteridin-4-yl)piperidin-3-yl)methanol, understanding its conformational landscape is the first step in predicting its biological function.
Molecular mechanics (MM) force fields are often employed for an initial, rapid exploration of the potential energy surface. Subsequent analysis using more advanced methods, such as quantum mechanics or molecular dynamics, can refine these structures. Studies on related piperidine-containing compounds have demonstrated that the preferred conformation can be influenced by substituents, with bulky groups often favoring an equatorial position to reduce steric hindrance. nih.gov For this compound, a key equilibrium would be between conformers where the pteridine (B1203161) and hydroxymethyl groups are in axial or equatorial positions.
Table 1: Potential Conformational States of the Piperidine (B6355638) Ring
| Piperidine Conformation | Pteridin-4-yl Position | Methanol (B129727) Position | Relative Stability (Hypothetical) |
| Chair | Equatorial | Equatorial | Most Stable |
| Chair | Equatorial | Axial | Less Stable |
| Chair | Axial | Equatorial | Less Stable |
| Chair | Axial | Axial | Least Stable |
| Boat/Twist-Boat | - | - | High Energy Transition State |
Ligand-Based Drug Design (LBDD) for Predictive Modeling
When the structure of a biological target is unknown, ligand-based drug design (LBDD) methods can be used to build predictive models based on the properties of known active and inactive molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling fall under this category.
A pharmacophore model for a series of pteridine analogues would define the essential spatial arrangement of chemical features required for biological activity. For this compound, these features would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms in the pteridine ring.
Hydrogen Bond Donor: The hydroxyl group of the methanol substituent.
Hydrophobic/Aromatic Center: The pteridine ring itself.
By comparing the pharmacophoric features of this compound with those of known active compounds, it is possible to predict its potential biological activity. nih.gov
Structure-Based Drug Design (SBDD) for Target Interaction Prediction
When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) provides a powerful framework for predicting and analyzing ligand-target interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. ijfmr.comjbcpm.com Pteridine derivatives are known to interact with various enzymes, including kinases and reductases, often by mimicking endogenous ligands like biopterin (B10759762) or folic acid. mdpi.com A plausible hypothesized target for pteridine-containing compounds is Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. nih.govnih.gov
A docking simulation of this compound into the active site of DPP-4 would involve preparing the 3D structures of both the ligand and the protein. The simulation would then explore various binding poses, scoring them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions). nih.gov The results would predict the binding affinity (e.g., in kcal/mol) and identify key amino acid residues involved in the interaction. For instance, the nitrogen atoms of the pteridine ring could form hydrogen bonds with polar residues in the active site, while the piperidine and pteridine rings could engage in hydrophobic interactions. ijfmr.commdpi.com
Table 2: Hypothetical Docking Results with a Kinase Target
| Parameter | Value | Interacting Residues (Example) |
| Binding Affinity (kcal/mol) | -8.5 | Asp181, Ser111, Tyr194 |
| Hydrogen Bonds | 3 | Pteridine N1 with Asp181; Pteridine N5 with Ser111; Hydroxyl-O with Tyr194 |
| Hydrophobic Interactions | 4 | Pteridine ring with Phe112; Piperidine ring with Val65 |
Molecular Dynamics (MD) Simulations for Ligand-Target Binding Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the stability and dynamics of the ligand-receptor complex over time. mdpi.com An MD simulation treats atoms as classical particles and solves Newton's equations of motion, allowing the system to evolve over a simulated timescale (typically nanoseconds to microseconds).
By running an MD simulation on the docked complex of this compound and its hypothesized target, researchers can assess the stability of the binding pose. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over time suggests a stable binding mode. MD simulations also reveal the flexibility of different parts of the ligand and protein and the persistence of key interactions, like hydrogen bonds, providing a more realistic and dynamic view of the binding event. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic properties of a molecule. epstem.net These methods can be used to calculate properties that are not accessible through classical molecular mechanics.
For this compound, DFT calculations can determine:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic transitions. researchgate.net
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.
Partial Atomic Charges: DFT can accurately calculate the partial charge on each atom, offering insights into bond polarities and the nature of intermolecular interactions. epstem.net
These calculations can help rationalize the observed binding modes in docking simulations and provide a deeper understanding of the molecule's intrinsic chemical properties. researchgate.net
Virtual Screening and Library Design for Identifying Potent Analogues
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This compound can serve as a starting point or "scaffold" for such a search. nih.govnih.gov
Using the docking pose or a pharmacophore model derived from this compound, a virtual library of commercially available or synthetically accessible analogues can be screened. nih.gov This process filters millions of compounds down to a manageable number of "hits" with high predicted affinity for the target. These hits can then be synthesized and tested experimentally.
Furthermore, the structural insights gained from docking and MD simulations can guide the rational design of a focused library of new analogues. For example, if a specific region of the binding pocket is unoccupied, modifications could be made to the parent scaffold to introduce functional groups that can form favorable interactions in that region, potentially leading to analogues with significantly improved potency and selectivity. nih.gov
Predictive In Silico Models for Pharmacological Activity and ADMET Properties
In the contemporary drug discovery landscape, computational chemistry and in silico approaches are indispensable for the early assessment of novel chemical entities. For this compound, a compound with a pteridine core—a scaffold known for a wide range of pharmacological activities—these predictive models offer a crucial first pass at evaluating its therapeutic potential and druglikeness. nih.gov By leveraging sophisticated algorithms and vast biological datasets, these models can forecast a compound's likely pharmacological activities and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, thereby guiding further experimental studies.
Predictive in silico modeling for pharmacological activity often employs Quantitative Structure-Activity Relationship (QSAR) models. These models are built upon the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties and structural features that are critical for a specific pharmacological effect. For a molecule like this compound, which contains both a pteridine and a piperidine moiety, QSAR models developed for related kinase inhibitors or other enzyme targets can be of significant value. nih.govacs.org These models can predict the likelihood of the compound inhibiting specific kinases, which are often implicated in proliferative diseases, or interacting with other therapeutic targets. nih.gov
The process typically involves the calculation of a wide array of molecular descriptors for this compound, which can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume). acs.org These descriptors are then used as input for a previously trained statistical model to predict the probability of a particular activity. For instance, the Prediction of Activity Spectra for Substances (PASS) is a tool that can predict a wide range of biological activities based on the structure of a compound. clinmedkaz.orgresearchgate.net
Below is an illustrative table of predicted pharmacological activities for this compound, generated based on the types of outputs from such predictive models. It is important to note that these are theoretical predictions and require experimental validation.
Table 1: Predicted Pharmacological Activity Profile for this compound
| Predicted Activity | Probability (Pa) | Plausibility (Pi) | Notes |
| Kinase Inhibitor | > 0.7 | > 0.3 | The pteridine core is common in many kinase inhibitors. |
| Antiproliferative | > 0.6 | > 0.2 | Often correlated with kinase inhibition. |
| Dihydrofolate Reductase Inhibitor | > 0.5 | > 0.4 | Pteridine is a key structural feature of folate analogs. |
| Anti-inflammatory | > 0.4 | > 0.1 | A common secondary predicted activity for kinase inhibitors. |
This data is illustrative and generated for exemplary purposes based on the capabilities of in silico prediction tools.
Alongside predicting the therapeutic potential, it is equally critical to assess the ADMET properties of a drug candidate. Poor pharmacokinetic profiles are a major cause of failure in drug development. nih.gov In silico ADMET prediction tools, such as SwissADME, admetSAR, and pkCSM, provide a suite of models to estimate these properties. nih.govnih.govnih.govnih.gov These web-based platforms allow for the rapid calculation of a range of physicochemical and pharmacokinetic parameters from a molecule's structure. nih.govnih.gov
These tools can predict properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicities. researchgate.netresearchgate.net For this compound, these predictions can help in assessing its potential as an orally bioavailable drug and in identifying any potential liabilities, such as drug-drug interactions or toxicity risks.
The following table provides a hypothetical ADMET profile for this compound, showcasing the types of data generated by these predictive models.
Table 2: Predicted ADMET Properties for this compound
| Property | Predicted Value/Classification | Method/Tool |
| Absorption | ||
| Human Intestinal Absorption | High | Probabilistic Model |
| Caco-2 Permeability | Moderate | Machine Learning Model |
| P-glycoprotein Substrate | No | SVM Model |
| Distribution | ||
| Blood-Brain Barrier Permeant | No | BOILED-Egg Model |
| Plasma Protein Binding | Moderate to High | QSAR Model |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Machine Learning Model |
| CYP2C9 Inhibitor | Yes | Machine Learning Model |
| CYP2D6 Inhibitor | No | Machine Learning Model |
| CYP3A4 Inhibitor | No | Machine Learning Model |
| Excretion | ||
| Renal Organic Cation Transporter 2 Substrate | Yes | Predictive Model |
| Toxicity | ||
| AMES Mutagenicity | No | Consensus Model |
| hERG I Inhibitor | Low Probability | QSAR Model |
| Hepatotoxicity | Low Probability | Predictive Model |
This data is illustrative and generated for exemplary purposes based on the capabilities of in silico prediction tools like SwissADME and admetSAR.
In Vitro Biological Evaluation and Mechanistic Investigations of 1 Pteridin 4 Yl Piperidin 3 Yl Methanol
Enzyme Inhibition Assays and Determination of Inhibition Constants
Enzyme inhibition assays are fundamental in determining the potency and mechanism of action of a compound. For pteridine (B1203161) derivatives, key targets often include enzymes within the folate biosynthesis pathway, which is crucial for the survival of various pathogens.
Investigation of Dihydrofolate Reductase (DHFR) Inhibition
Receptor Binding and Modulation Studies (e.g., GPCRs, Ion Channels)
Information regarding the interaction of (1-(Pteridin-4-yl)piperidin-3-yl)methanol with G-protein coupled receptors (GPCRs) or ion channels is not currently available in the scientific literature. The primary focus of research on pteridine-based compounds has historically been on their role as enzyme inhibitors, particularly within the folate pathway.
Cellular Assays for Phenotypic Screening and Target Engagement
Cellular assays are crucial for understanding a compound's activity in a more biologically relevant context. These assays can reveal effects on cell viability, proliferation, and specific cellular pathways.
Analysis of Cellular Pathway Perturbations
Specific studies detailing the perturbation of cellular pathways by this compound have not been identified. For related pteridine compounds targeting PTR1 and DHFR in parasites, cellular assays would typically involve assessing the impact on parasite growth and survival. Such studies would help to confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular environment.
Assessment of Compound Selectivity in Cellular Models
The selectivity of a compound is a critical aspect of its preclinical evaluation. This involves comparing the compound's activity in target cells (e.g., parasites) versus non-target cells (e.g., mammalian cells) to determine a therapeutic window. While there is no specific data on the cellular selectivity of this compound, studies on other pteridine derivatives have highlighted the importance of achieving high selectivity for parasitic enzymes over their human counterparts to ensure a favorable safety profile.
Biochemical Assays for Elucidating Mechanism of Action at a Molecular Level
No information is available in the public domain regarding biochemical assays conducted to determine the mechanism of action of this compound at a molecular level.
Exploration of Multi-Target Engagement
There are no published studies exploring the multi-target engagement of this compound.
Structure Activity Relationship Sar Studies of 1 Pteridin 4 Yl Piperidin 3 Yl Methanol Derivatives
Impact of Substitutions on the Pteridine (B1203161) Moiety on Biological Activity
The pteridine core is a prevalent scaffold in medicinal chemistry, and its biological activity is highly tunable through substitutions at various positions. SAR studies on analogous pteridinone and imidazolo[1,5-f]pteridine derivatives, often investigated as kinase inhibitors, provide valuable insights into the potential impact of substitutions on the pteridine moiety of (1-(Pteridin-4-yl)piperidin-3-yl)methanol.
Substitutions at the C2, C6, and C7 positions of the pteridine ring have been shown to modulate potency and selectivity. For instance, in related series of pteridinone-based kinase inhibitors, the introduction of small, lipophilic groups at the C7 position can enhance binding affinity by exploiting hydrophobic pockets within the target's active site. Conversely, bulky substituents may lead to steric clashes, thereby reducing activity.
An illustrative data table based on SAR findings for analogous pteridine-based kinase inhibitors is presented below:
| Compound | Pteridine Substituent | Biological Activity (IC50, nM) |
| Reference | Unsubstituted | 150 |
| Derivative 1 | C7-Methyl | 75 |
| Derivative 2 | C7-Phenyl | 300 |
| Derivative 3 | C2-Amino | 50 |
| Derivative 4 | C6-Chloro | 120 |
Note: The data in this table is illustrative and based on general SAR principles observed in related pteridine-containing compounds, not specific experimental values for this compound derivatives.
Role of the Piperidine (B6355638) Ring Conformation and Substitutions on Target Interaction
Substitutions on the piperidine ring can serve multiple purposes. They can act as conformational locks, restricting the ring's flexibility and pre-organizing the molecule into a bioactive conformation. For example, the introduction of a methyl group could favor a specific chair conformation, leading to enhanced activity. Furthermore, substituents on the piperidine ring can directly interact with the target protein, forming additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts.
The position of substitution on the piperidine ring is also critical. In the context of this compound, the 3-position of the methanol (B129727) group is a key feature. Additional substitutions at other positions, such as the 4-position, could either enhance or disrupt binding depending on the topology of the target's binding pocket.
Influence of the Methanol Side Chain on Binding Affinity and Selectivity
The methanol side chain at the 3-position of the piperidine ring is a key functional group that can significantly influence binding affinity and selectivity. The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar residues in the active site of a target protein. The length and flexibility of this side chain are also important factors.
Modification of the methanol group, for instance, by converting it to an ether or an ester, can probe the necessity of the hydrogen bonding capability for biological activity. If the hydroxyl group is essential for binding, such modifications would be expected to lead to a significant loss of potency. Furthermore, extending the carbon chain or introducing branching could explore additional hydrophobic interactions within the binding pocket.
The selectivity of these derivatives for different biological targets can also be modulated by alterations to the methanol side chain. A particular hydrogen bonding interaction made possible by the hydroxyl group might be unique to the desired target, and thus, this functional group could be a key determinant of selectivity over off-target proteins.
Pharmacophore Mapping and 3D-QSAR Studies for Predictive SAR Models
Computational approaches such as pharmacophore mapping and 3D-QSAR have been instrumental in understanding the SAR of pteridine- and piperidine-containing molecules. nih.govsemanticscholar.org A pharmacophore model for this class of compounds would likely include key features such as a heterocyclic aromatic ring (the pteridine moiety), a hydrogen bond donor/acceptor (the methanol hydroxyl group), and a hydrophobic feature (the piperidine ring).
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the relationship between the three-dimensional properties of the molecules and their biological activity. mdpi.comresearchgate.netresearchgate.net These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For instance, a CoMFA steric map might indicate that bulky substituents are preferred at the C7 position of the pteridine ring, while a CoMSIA electrostatic map could show that an electronegative potential is favored near the methanol's hydroxyl group. mdpi.com These predictive models are valuable tools for the rational design of new, more potent derivatives. nih.gov
A typical pharmacophore model for a pteridine-based inhibitor might include:
Two H-bond donors
One hydrophobic aromatic feature
One ring aromatic feature nih.gov
Stereochemical Considerations and Their Impact on Biological Activity
The this compound molecule contains a chiral center at the 3-position of the piperidine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different biological activities, pharmacokinetics, and toxicity profiles. nih.govresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The absolute configuration of the stereocenter will determine the precise three-dimensional arrangement of the methanol side chain relative to the pteridine and piperidine rings. One enantiomer may position the crucial hydroxyl group for optimal interaction with a key residue in the binding site, while the other enantiomer may be unable to form this interaction, resulting in lower or no activity.
Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the SAR investigation of this scaffold. Chiral separation techniques or asymmetric synthesis would be required to obtain enantiomerically pure compounds. rsc.orgnih.gov Determining the absolute configuration of the more active enantiomer provides crucial information for understanding the binding mode and for the design of more potent and selective analogs. Studies on related chiral piperidine derivatives have often shown that one enantiomer is significantly more potent than the other. nih.gov
Exploration of Preclinical Therapeutic Potential and Research Applications
Investigational Leads for Neglected Tropical Diseases (e.g., Leishmaniasis, African Trypanosomiasis)
There is no available research specifically investigating the activity of (1-(Pteridin-4-yl)piperidin-3-yl)methanol against Leishmania or Trypanosoma species. The pteridine (B1203161) core is a known component of biopterin (B10759762), which is essential for the growth of these parasites. Therefore, pteridine analogs are a logical area of investigation for antiparasitic drug discovery. However, the specific efficacy and mechanism of action for this compound have not been reported.
Preclinical Oncology Research Avenues (e.g., Kinase Inhibition, Antifolate-like Mechanisms)
In the realm of oncology, while both pteridine-based compounds (as potential antifolates) and piperidine-containing molecules (as scaffolds for kinase inhibitors) are areas of active research, there is no published data on the specific activity of this compound. Its potential to act as a kinase inhibitor or to interfere with folate metabolism remains speculative without direct experimental evidence.
Potential in Anti-Inflammatory Research through Mechanistic Pathways
The piperidine (B6355638) ring is a common feature in many anti-inflammatory agents. However, the role of this compound in modulating inflammatory pathways has not been documented in the scientific literature. There are no studies available that explore its effects on key inflammatory mediators or signaling cascades.
Modulation of Enzyme Systems Relevant to Neurodegeneration and Metabolic Pathways
Similarly, there is a lack of research on the effects of this compound on enzymes implicated in neurodegenerative diseases or metabolic disorders. While various piperidine derivatives have been explored for these indications, the specific activity profile of this compound is unknown.
Application as Chemical Probes for Biological Target Validation
A chemical probe is a small molecule used to study and manipulate a biological target. For a compound to be considered a chemical probe, it must demonstrate high potency and selectivity for its target. As there is no published information on the biological targets of this compound, its application as a chemical probe for target validation has not been established.
Future Directions and Emerging Research Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pteridine-piperidine compounds. nih.govafricansciencegroup.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not readily apparent through traditional analysis. africansciencegroup.com
Key Applications:
Generative Design: Deep learning models can propose novel molecular structures with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. nih.govpreprints.org This de novo design approach can rapidly expand the chemical space around the (1-(Pteridin-4-yl)piperidin-3-yl)methanol scaffold.
Predictive Modeling: AI algorithms can predict various properties of virtual compounds, including bioactivity, solubility, toxicity, and metabolic stability, thereby reducing the need for resource-intensive and time-consuming experimental screening. africansciencegroup.comnih.gov
Lead Optimization: Machine learning can guide the modification of lead compounds by predicting the impact of specific structural changes on target affinity and other critical parameters, accelerating the journey from a hit compound to a clinical candidate. africansciencegroup.compreprints.org
By leveraging AI, researchers can more efficiently navigate the vast chemical space to design next-generation pteridine-piperidine derivatives with enhanced therapeutic profiles. preprints.org
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Insights
To better understand the biological effects of pteridine-piperidine compounds, there is a growing emphasis on developing more physiologically relevant testing systems that bridge the gap between traditional 2D cell cultures and whole-organism studies. mdpi.comnih.gov
Emerging Model Systems:
3D Cell Cultures and Organoids: These models, which include spheroids and organoids, better replicate the complex cellular interactions and microenvironments of human tissues. mdpi.com They offer a more accurate platform for assessing the efficacy and potential toxicity of compounds like this compound.
Organs-on-a-Chip (OOC): These microfluidic devices simulate the physiological functions of human organs, providing dynamic insights into a compound's pharmacokinetics and pharmacodynamics at an organ level. mdpi.comnih.gov
Excised Tissue Models: Ex vivo models using excised epithelial tissues can be mounted in diffusion chambers (e.g., Ussing chambers) to directly measure drug permeation and transport across biological barriers. mdpi.com
These advanced models are crucial for gaining a deeper mechanistic understanding of how these compounds interact with biological systems, leading to more predictive preclinical data. mdpi.comresearchgate.net
Novel Target Identification and Validation Strategies for Pteridine-Piperidine Compounds
While pteridine (B1203161) derivatives are known to interact with targets like kinases, future research will focus on identifying and validating novel biological targets for this class of compounds. nih.gov The unique structure of the pteridine-piperidine scaffold suggests potential interactions with a wide range of biological molecules. clinmedkaz.orgclinmedkaz.org
Strategies for Target Discovery:
Computational Prediction: In silico methods, such as inverse docking and target prediction algorithms, can screen the structures of new piperidine (B6355638) derivatives against databases of known protein structures to identify the most probable biological targets. clinmedkaz.orgclinmedkaz.org
Chemical Proteomics: This approach uses chemical probes derived from the parent compound to identify binding partners within the entire proteome of a cell or tissue, revealing both primary targets and potential off-target interactions.
Phenotypic Screening: High-content screening of compounds in disease-relevant cellular models can uncover novel therapeutic effects without prior knowledge of the specific molecular target, which can then be identified through subsequent "target deconvolution" studies.
These strategies will broaden the therapeutic applicability of the pteridine-piperidine scaffold beyond its currently known targets.
Exploration of Prodrug Strategies for Enhanced Target Delivery (mechanistic focus)
A significant challenge in drug development is ensuring that an active compound reaches its intended target in the body at a sufficient concentration. Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, converts back to the active parent molecule at or near the target site. walshmedicalmedia.comresearchgate.net
For a compound like this compound, the hydroxymethyl group on the piperidine ring is an ideal handle for chemical modification.
Mechanistic Approaches:
Enzyme-Targeted Prodrugs: A promoiety can be attached to the hydroxymethyl group via an ester or carbonate linkage. This promoiety can be designed to be cleaved by specific enzymes that are overexpressed in diseased tissues (e.g., certain proteases or phosphatases in tumors), leading to site-specific release of the active drug. nih.gov
Improving Physicochemical Properties: The lipophilicity or solubility of the parent compound can be modulated through prodrug formation to enhance its ability to cross biological membranes, such as the blood-brain barrier or the intestinal wall. nih.govwiley.com The prodrug would then be cleaved by ubiquitous enzymes (like esterases in the blood) to release the active compound systemically. nih.gov
Targeted Delivery Systems: Advanced strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT) utilize antibodies or gene vectors to deliver an enzyme to a specific site, which then activates a systemically administered, non-toxic prodrug into its potent, cytotoxic form. nih.gov
Table 1: Potential Prodrug Modifications for this compound
| Linkage Type | Promoieties | Cleavage Mechanism | Goal |
|---|---|---|---|
| Ester | Amino acids, Fatty acids, PEG | Esterases | Enhance solubility or lipophilicity |
| Carbonate | Methoxyethyl, Phenyl | Carbonic anhydrases, Esterases | Modulate release rate |
| Phosphate | Phosphate group | Alkaline phosphatases | Increase aqueous solubility, target bone |
| Glucuronide | Glucuronic acid | β-glucuronidase | Target tissues with high enzyme activity (e.g., tumors) |
High-Throughput Screening (HTS) of Diverse Analogue Libraries for Novel Hits
High-throughput screening (HTS) remains a cornerstone of drug discovery, enabling the rapid evaluation of large collections of chemical compounds for biological activity. mdpi.com The future of HTS involves screening increasingly diverse and complex libraries of analogues based on the this compound scaffold.
Key Trends in HTS:
Combinatorial Chemistry: Technologies are being developed for the high-throughput synthesis of large, diverse libraries of compounds, including azides suitable for "click" chemistry, allowing for rapid generation of novel pteridine-piperidine analogues. rsc.org
Miniaturization and Automation: Screening is increasingly performed in 384-well and 1536-well plate formats, which, combined with robotic automation, significantly increases the number of compounds that can be tested. bmglabtech.com
Virtual High-Throughput Screening (vHTS): Computational methods are used to screen massive virtual libraries of compounds against a biological target's structure, prioritizing a smaller, more promising set of molecules for subsequent experimental HTS. nih.govnih.gov This approach saves time and resources compared to screening entire large libraries experimentally. nih.gov
These HTS advancements will accelerate the identification of new lead compounds from pteridine-piperidine libraries with potential therapeutic value. nih.gov
Collaborative Research Frameworks Across Academia and Industry for Accelerated Discovery
The complexity and cost of modern drug discovery necessitate strong collaborations between academic institutions and the pharmaceutical industry. These partnerships are essential for translating fundamental scientific discoveries into new medicines. nih.gov
Models of Collaboration:
Open Innovation Platforms: Industry partners may share chemical libraries or screening data with academic researchers to explore new therapeutic applications for existing compounds.
Public-Private Partnerships: Government agencies, private foundations, academic centers, and pharmaceutical companies can join forces to tackle major health challenges, sharing risks and resources.
Sponsored Research Agreements: Companies can fund specific research projects in academic labs that have unique expertise or innovative technologies relevant to their drug discovery programs. schrodinger.com
Such collaborative frameworks create a synergistic environment where the innovative, early-stage research from academia is combined with the drug development expertise and resources of industry, ultimately accelerating the discovery pipeline for new drugs, including those derived from the pteridine-piperidine scaffold. nih.govschrodinger.com
Q & A
Q. What are the established synthetic routes for (1-(Pteridin-4-yl)piperidin-3-yl)methanol, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step alkylation and condensation reactions. For example, derivatives of piperidinylmethanol compounds are synthesized via nucleophilic substitution of halogenated intermediates (e.g., bromopyridine derivatives) with piperidine precursors, followed by functionalization of the methanol group .
- Key Analytical Techniques :
- NMR Spectroscopy : To confirm regioselectivity and substitution patterns.
- X-ray Crystallography : Resolves the chair conformation of the piperidine ring and spatial arrangement of the pteridinyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
| Example Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation of piperidine | 5-Bromopyridine, K₂CO₃, DMF, 80°C | Introduces pyridine moiety |
| Methanol functionalization | NaBH₄, MeOH, 0°C | Reduces carbonyl to hydroxyl group |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- First-Aid Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Structural Analog Analysis : Compare activity of derivatives (e.g., halogenated vs. methoxylated analogs) to identify structure-activity relationships (SAR) .
- Data Normalization : Normalize results to positive/negative controls (e.g., cisplatin for cytotoxicity) .
Q. What experimental design frameworks are suitable for studying the environmental fate and ecotoxicological impacts of this compound?
- Phase 1 (Lab-Scale) :
- Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions. Monitor via LC-MS for breakdown products.
- Partitioning Analysis : Measure logP (octanol-water) to predict bioaccumulation potential.
- Phase 2 (Field Studies) :
- Soil Mobility : Use column chromatography to simulate leaching into groundwater.
- Ecosystem Impact : Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD Test No. 202.
Q. How can theoretical frameworks guide the optimization of this compound for targeted drug delivery?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., kinase enzymes) .
- QSAR Modeling : Corrogate substituent effects (e.g., pteridinyl vs. pyridinyl groups) with pharmacokinetic parameters (e.g., bioavailability) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthesis .
Data Contradiction and Validation
Q. What strategies can resolve conflicting data on the compound’s metabolic stability in hepatic models?
- Methodological Answer :
- Cross-Validation : Replicate studies using primary hepatocytes (human/rat) and liver microsomes .
- Metabolite Profiling : Identify Phase I/II metabolites via UPLC-QTOF-MS to clarify degradation pathways .
- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
